molecular formula C9H5ClN2O2 B1354559 4-Chloro-5-nitroquinoline CAS No. 40106-98-7

4-Chloro-5-nitroquinoline

Cat. No.: B1354559
CAS No.: 40106-98-7
M. Wt: 208.6 g/mol
InChI Key: DWKLLQSQXXCSEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-5-nitroquinoline is a heterocyclic aromatic organic compound characterized by the presence of a quinoline ring system substituted with a chlorine atom at the 4-position and a nitro group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-5-nitroquinoline can be synthesized through several synthetic routes. One common method involves the nitration of 4-chloroquinoline using nitric acid and sulfuric acid under controlled conditions. The reaction typically requires cooling to prevent over-nitration and to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale nitration reactions with stringent control of reaction parameters such as temperature, pressure, and reactant concentrations. The process is designed to maximize yield and purity while minimizing by-products and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-5-nitroquinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromyl chloride can be used to oxidize the compound.

  • Reduction: Reducing agents like iron and hydrochloric acid or hydrogen gas with a catalyst can reduce the nitro group to an amine.

  • Substitution: Nucleophilic substitution reactions can occur at the chlorine position, often using nucleophiles such as sodium hydroxide or ammonia.

Major Products Formed:

  • Oxidation: Formation of quinone derivatives.

  • Reduction: Formation of 4-chloro-5-aminoquinoline.

  • Substitution: Formation of various substituted quinolines depending on the nucleophile used.

Scientific Research Applications

4-Chloro-5-nitroquinoline has several scientific research applications, including:

  • Chemistry: Used as a building block in the synthesis of more complex organic compounds.

  • Biology: Studied for its potential antimicrobial and anticancer properties.

  • Medicine: Investigated for its use in developing new therapeutic agents.

  • Industry: Employed in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 4-Chloro-5-nitroquinoline exerts its effects involves interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to potential antimicrobial and anticancer activities. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

  • 8-Hydroxy-5-nitroquinoline

  • 4-Chloroquinoline

  • 5-Nitroquinoline

Properties

IUPAC Name

4-chloro-5-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O2/c10-6-4-5-11-7-2-1-3-8(9(6)7)12(13)14/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWKLLQSQXXCSEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC(=C2C(=C1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60503345
Record name 4-Chloro-5-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60503345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40106-98-7
Record name 4-Chloro-5-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60503345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-5-nitroquinoline
Reactant of Route 2
Reactant of Route 2
4-Chloro-5-nitroquinoline
Reactant of Route 3
4-Chloro-5-nitroquinoline
Reactant of Route 4
Reactant of Route 4
4-Chloro-5-nitroquinoline
Reactant of Route 5
4-Chloro-5-nitroquinoline
Reactant of Route 6
Reactant of Route 6
4-Chloro-5-nitroquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.